molecular formula C13H11N3 B12935255 8-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine CAS No. 4926-17-4

8-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B12935255
CAS No.: 4926-17-4
M. Wt: 209.25 g/mol
InChI Key: RIJZSLBTKTXESA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system that includes a triazole ring and a pyridine ring. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative [4 + 1] annulation of methyl-azaheteroarenes in the presence of iodine (I2) and dimethyl sulfoxide (DMSO) . This protocol allows for the direct oxidative functionalization of sp3 C–H bonds, leading to the formation of the triazolopyridine ring system.

Industrial Production Methods: While specific industrial production methods for 8-methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Substitution: Aromatic nucleophilic substitution reactions can be performed on the triazole or pyridine rings to introduce different substituents.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative functionalization can lead to the formation of triazolopyridine-quinoline linked diheterocycles .

Scientific Research Applications

8-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the target .

Comparison with Similar Compounds

Uniqueness: 8-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific ring structure and the presence of both methyl and phenyl substituents. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

4926-17-4

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

8-methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C13H11N3/c1-10-6-5-9-16-12(10)14-15-13(16)11-7-3-2-4-8-11/h2-9H,1H3

InChI Key

RIJZSLBTKTXESA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NN=C2C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.